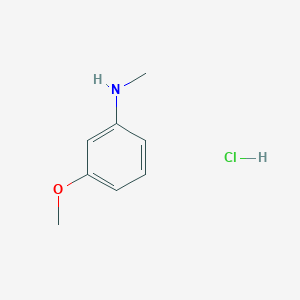

3-Methoxy-N-methylaniline HCl

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methoxy-N-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-9-7-4-3-5-8(6-7)10-2;/h3-6,9H,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDWVMXLGIWUAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26926-55-6 | |

| Record name | 3-Methoxy-N-methylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxy N Methylaniline Hcl

Established Synthetic Routes and Reaction Conditions

Traditional methods for the synthesis of 3-Methoxy-N-methylaniline rely on fundamental organic reactions, including direct amination and methylation, nucleophilic substitutions, and comprehensive multi-step sequences starting from readily available precursors.

The most direct route to 3-Methoxy-N-methylaniline is the N-methylation of the primary amine, 3-methoxyaniline (also known as m-anisidine). This transformation can be accomplished using various methylating agents and reaction conditions.

A common approach is reductive amination. This involves the reaction of 3-methoxyaniline with a one-carbon (C1) source, such as formaldehyde (B43269) or paraformaldehyde, to form an intermediate imine or aminal. This intermediate is then reduced in situ to the desired secondary amine. A typical reducing agent for this process is sodium borohydride. For instance, a general method for N-methylation of substituted anilines involves reacting the aniline (B41778) with paraformaldehyde in methanol (B129727), followed by reduction with sodium borohydride google.com. The final product is then isolated after an aqueous workup and extraction.

Another key strategy is the direct N-methylation using methanol through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This method is often catalyzed by transition metal complexes and is highly atom-economical, producing only water as a byproduct rsc.org.

Nucleophilic substitution reactions provide a foundational method for forming the crucial C-N bond in 3-Methoxy-N-methylaniline. This strategy typically involves the reaction of the nucleophilic amine (3-methoxyaniline) with an electrophilic methyl source.

Classic methylating agents such as dimethyl sulfate (B86663) or methyl iodide are commonly employed. In this SN2-type reaction, the lone pair of electrons on the nitrogen atom of 3-methoxyaniline attacks the methyl group of the alkyl halide or sulfate, displacing the leaving group (iodide or sulfate). These reactions are typically carried out in the presence of a base to neutralize the proton generated, driving the reaction to completion guidechem.com. While effective, these traditional reagents are toxic and generate significant salt waste rsc.orgrsc.org.

The reaction can also be viewed from the opposite perspective, where methylamine acts as the nucleophile, displacing a suitable leaving group (like a halide) from the 3-methoxyanisole ring via nucleophilic aromatic substitution (SNAr). However, this approach is generally less feasible unless the aromatic ring is activated by strong electron-withdrawing groups, which is not the case for 3-methoxyanisole.

Often, the most practical synthesis begins with more accessible starting materials, requiring a multi-step pathway. A prevalent sequence for preparing 3-Methoxy-N-methylaniline starts from 3-nitroanisole (B147296) guidechem.com.

Reduction of the Nitro Group: The first step involves the reduction of the nitro group of 3-nitroanisole to form the primary amine, 3-methoxyaniline. Catalytic hydrogenation is a highly efficient method for this transformation. The reaction is typically performed using hydrogen gas in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C), in a solvent like ethanol guidechem.comchemicalbook.com. This reduction is generally clean and high-yielding.

N-Methylation: The resulting 3-methoxyaniline is then N-methylated using one of the methods described in section 2.1.1, such as reductive amination or catalytic methylation with methanol.

Hydrochloride Salt Formation: The final step is the conversion of the synthesized 3-Methoxy-N-methylaniline free base into its hydrochloride salt. This is achieved by treating a solution of the amine in an appropriate organic solvent (e.g., diethyl ether or isopropanol) with hydrochloric acid (either as a gas or a concentrated aqueous or alcoholic solution). The salt typically precipitates from the solution and can be collected by filtration.

An alternative multi-step route begins with 3-aminophenol. This pathway involves first protecting the amino group, then methylating the phenolic hydroxyl group to form a methoxy (B1213986) group, followed by deprotection and subsequent N-methylation guidechem.com.

Novel and Optimized Synthetic Protocols

Recent advancements in chemical synthesis have led to the development of more efficient, safer, and sustainable methods. These include the use of continuous flow systems and highly specialized catalyst systems that offer improved selectivity and yields.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility acs.orgvapourtec.com. Several flow processes have been developed for N-methylation reactions.

One such method employs a packed-bed reactor containing a heterogeneous catalyst. For example, a continuous-flow system for reductive N-methylation has been demonstrated using a heterogeneous palladium catalyst with formaldehyde as the methyl source and hydrogen gas as the reductant rsc.org. In this setup, a solution of the aromatic amine and formaldehyde in a suitable solvent is pumped through the heated reactor column packed with the catalyst under a stream of hydrogen. This method allows for high throughput and excellent durability of the catalyst rsc.org.

The choice of catalyst is critical in modern N-methylation reactions, particularly for those utilizing methanol via the borrowing hydrogen mechanism. This approach avoids the use of stoichiometric and often toxic reagents. A wide array of transition metal catalysts has been explored for this purpose.

Iridium-Based Catalysts: Iridium complexes bearing N-heterocyclic carbene (NHC) ligands have proven to be highly effective. Specifically, for the N-methylation of m-anisidine (B1676023) (3-methoxyaniline) with methanol, an Iridium(I)-NHC complex catalyzed the reaction to achieve high selectivity for the desired mono-methylated product, 3-Methoxy-N-methylaniline. However, it was noted that meta-substituted anilines are slightly less reactive than their para-substituted counterparts, requiring longer reaction times or higher catalyst loadings for complete conversion acs.org.

Ruthenium-Based Catalysts: Cyclometalated ruthenium complexes are also powerful catalysts for the N-methylation of anilines with methanol under mild conditions (e.g., 60 °C) rsc.org. These catalysts operate via a hydrogen autotransfer mechanism. Studies on various substituted anilines, including electron-rich 4-methoxyaniline which gave high yields, demonstrate the system's applicability to methoxy-substituted substrates rsc.org.

Non-Noble Metal Catalysts: To reduce cost and reliance on precious metals, catalysts based on more abundant metals have been developed. Heterogeneous catalysts using nickel, such as Ni/ZnAlOx, have been successfully used for the selective mono-N-methylation of aniline with methanol at elevated temperatures rsc.org.

The table below summarizes findings from various catalytic systems for the N-methylation of methoxy-substituted anilines or the parent aniline, illustrating typical conditions and performance.

Table 1: Comparison of Catalyst Systems for N-Methylation of Anilines

| Catalyst System | Substrate | Methyl Source | Base | Temperature (°C) | Time (h) | Yield/Selectivity | Reference |

|---|---|---|---|---|---|---|---|

| [IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)] | m-Anisidine | Methanol | Cs₂CO₃ | 150 | 8 | >99% Conversion, >99% Selectivity | acs.org |

| Cyclometalated Ru Complex | 4-Methoxyaniline | Methanol | NaOH | 60 | 22 | 85% Isolated Yield | rsc.org |

| NHC-Ir(III) Complex | 4-Methoxyaniline | Benzyl Alcohol | KOtBu | 120 | 24 | 86% Yield (N-Benzylation) | nih.gov |

| Ni/ZnAlOx | Aniline | Methanol | NaOH | 160 | 24 | 93% Yield (N-Methylaniline) | rsc.org |

| LiI | N-methylaniline | Lignin (B12514952) | - | 120 | 12 | ~70% Yield (N,N-dimethylaniline) | nih.gov |

Green Chemistry Approaches in Preparation

The synthesis of 3-Methoxy-N-methylaniline HCl is increasingly being approached through the lens of green chemistry, which aims to design chemical processes that are environmentally benign. Traditional N-methylation methods often rely on hazardous reagents like methyl halides or dimethyl sulfate, which generate toxic waste. In contrast, modern green approaches focus on the use of sustainable C1 sources, such as methanol, and efficient catalytic systems that minimize waste and energy consumption.

A prominent green strategy for the N-methylation of anilines is the "hydrogen borrowing" or "hydrogen autotransfer" methodology. This process utilizes an alcohol, typically methanol, as the alkylating agent, with water being the only stoichiometric byproduct. The reaction is catalyzed by a transition metal complex, which temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-methylated amine. This process is atom-economical and avoids the use of harsh alkylating agents.

Various catalytic systems have been developed for this purpose, including those based on ruthenium, iridium, nickel, and platinum. For instance, cyclometalated ruthenium complexes have been shown to be effective for the methylation of anilines with methanol under mild conditions (60 °C) using a simple base like sodium hydroxide. rsc.org Heterogeneous catalysts, such as platinum on carbon (Pt/C), also offer a versatile and selective method for N-methylation with methanol. shokubai.org These catalysts are advantageous as they can be easily recovered and reused, further enhancing the sustainability of the process.

The choice of catalyst and reaction conditions can influence the selectivity of the methylation. For aromatic amines like 3-methoxyaniline, mono-N-methylation is the desired outcome. Supported nickel nanoparticle catalysts have demonstrated high selectivity for mono-N-methylation of various aniline substrates with good yields. rsc.org

Another green approach involves the use of carbon dioxide (CO₂) as a C1 source for N-methylation, often in combination with a reducing agent. This method is still under development but represents a promising route for utilizing a greenhouse gas as a chemical feedstock.

The following table summarizes some green catalytic systems used for the N-methylation of anilines:

| Catalyst System | C1 Source | Base | Temperature (°C) | Key Advantages |

| Cyclometalated Ruthenium Complexes | Methanol | NaOH | 60 | Mild conditions, high selectivity |

| Platinum on Carbon (Pt/C) | Methanol | NaOH | Varies | Heterogeneous, reusable catalyst |

| Nickel/Zinc-Aluminum Oxide (Ni/ZnAlOₓ) | Methanol | None specified | 160-180 | High selectivity for mono-methylation |

| Iridium(I) Complexes with NHC Ligands | Methanol | Cs₂CO₃ | 110 | High conversion and selectivity |

Precursor Compounds and Starting Materials

Utilization of Aniline Derivatives

The primary precursor for the synthesis of this compound is an aniline derivative, specifically 3-methoxyaniline, also known as m-anisidine. nih.govwikipedia.org Aniline and its derivatives are fundamental building blocks in organic synthesis, particularly for the production of dyes, polymers, and pharmaceuticals. rsc.org The core structure of 3-Methoxy-N-methylaniline is derived directly from the aniline framework, with the amino group (-NH₂) of the aniline being the site of methylation.

The synthesis of N-methylanilines from aniline precursors can be achieved through various methods. One common laboratory-scale method is reductive amination. wikipedia.orgmasterorganicchemistry.com This involves the reaction of the aniline derivative with an aldehyde, in this case, formaldehyde, to form an intermediate imine, which is then reduced to the corresponding N-methylaniline. Common reducing agents for this purpose include sodium borohydride or catalytic hydrogenation.

Direct alkylation of anilines with methylating agents is another route, although it can be prone to over-alkylation, leading to the formation of the N,N-dimethylated product. masterorganicchemistry.com The choice of reaction conditions and the stoichiometry of the reactants are crucial to favor mono-methylation.

The following table outlines the key aniline-based precursors and their roles in the synthesis of 3-Methoxy-N-methylaniline:

| Precursor Compound | Chemical Formula | Role in Synthesis |

| 3-Methoxyaniline (m-Anisidine) | C₇H₉NO | Primary starting material providing the core aromatic and amino structure. |

| Aniline | C₆H₅NH₂ | The fundamental parent compound for the class of N-methylated anilines. |

Role of Methoxy-substituted Precursors

The methoxy group (-OCH₃) on the aniline ring plays a significant electronic and steric role in the synthesis of this compound. As a substituent at the meta-position of the aniline ring, the methoxy group is an electron-donating group through resonance and an electron-withdrawing group through induction. This electronic nature can influence the nucleophilicity of the amino group and the reactivity of the aromatic ring.

In the context of N-methylation, the electronic effect of the methoxy group can impact the rate and efficiency of the reaction. Studies on the N-methylation of various substituted anilines have shown that electron-donating groups can sometimes enhance the reactivity of the amine. For instance, in iridium-catalyzed N-methylation of anilines with methanol, p-methoxyaniline was found to be more reactive than aniline itself. acs.org While this is for the para-isomer, it illustrates the electronic influence of the methoxy group. For m-anisidine, the reactivity is also influenced by these electronic factors. acs.org

The methoxy group itself is generally stable under the conditions used for N-methylation, particularly in the greener catalytic approaches that employ milder conditions. The presence of the methoxy group is a key structural feature of the final compound and is introduced at the precursor stage with 3-methoxyaniline.

Recent research has also explored the use of lignin, a complex polymer rich in methoxy groups, as a sustainable methylating agent for anilines. nih.govrsc.org In these processes, the methoxy groups from lignin are cleaved and transferred to the aniline nitrogen. This innovative approach highlights the potential of utilizing bio-renewable resources as precursors for methylation reactions.

The table below details the key methoxy-substituted precursor:

| Precursor Compound | Chemical Formula | Key Functional Group | Role in Synthesis |

| 3-Methoxyaniline (m-Anisidine) | C₇H₉NO | Methoxy (-OCH₃) | Provides the methoxy substituent on the final product and influences the reactivity of the amino group. |

Chemical Reactivity and Transformation Mechanisms

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 3-Methoxy-N-methylaniline is activated towards electrophilic aromatic substitution (EAS) by two powerful electron-donating groups: the methoxy (B1213986) and the N-methylamino functionalities. chemistrysteps.com Both groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. masterorganicchemistry.com However, the reactivity is highly dependent on the reaction's pH.

In its free base form, the N-methylamino group is a stronger activating group than the methoxy group. Therefore, substitution is predominantly directed by the N-methylamino group to positions 2, 4, and 6. The methoxy group at position 3 further influences this regioselectivity. The combined directing effects are as follows:

N-methylamino group directs to: positions 2 and 4 (the para position, 6, is blocked).

Methoxy group directs to: positions 2 and 4 (the para position, 6, is also influenced by this group).

This synergistic activation makes positions 2 and 4 highly susceptible to electrophilic attack. Position 4 is generally favored due to reduced steric hindrance compared to position 2, which is flanked by both substituents.

| Reaction Type | Typical Reagents | Primary Product (Free Base) | Primary Product (Acidic) |

|---|---|---|---|

| Halogenation | Br2 in CCl4 or CH3COOH | 4-Bromo-3-methoxy-N-methylaniline | Slower reaction, likely 4-Bromo |

| Nitration | HNO3/H2SO4 | Complex mixture, risk of oxidation. Protection of amino group is necessary. | 4-Nitro-3-methoxy-N-methylaniline (under controlled conditions) |

| Sulfonation | Fuming H2SO4 | 4-Amino-2-methoxy-N-methylbenzenesulfonic acid | 4-Amino-2-methoxy-N-methylbenzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | Generally not feasible; the Lewis acid catalyst complexes with the amine. byjus.com | Not feasible. |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | N-acylation occurs instead of ring substitution. | Not feasible. |

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the N-methylamino group makes 3-Methoxy-N-methylaniline a potent nucleophile. This reactivity is central to many of its transformations, particularly in reactions where the free base form is present. Studies on N-methylaniline show it readily participates in nucleophilic substitution reactions. africaresearchconnects.comrsc.org While aniline (B41778) is often more reactive than its N-methyl derivative due to steric hindrance and differences in catalytic efficiency in proton transfer mechanisms, N-methylaniline remains a competent nucleophile. africaresearchconnects.comcapes.gov.br

Key reactions involving the amine's nucleophilicity include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (to neutralize the generated acid) yields the corresponding N-acetylated amide. This is often used as a strategy to protect the amino group during electrophilic aromatic substitution. chemistrysteps.com

N-Alkylation: Further alkylation can occur with alkyl halides to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt.

Aromatic Nucleophilic Substitution (SNAr): The amine can act as a nucleophile to displace leaving groups from highly electron-deficient aromatic rings, a reaction mechanism proven for N-methylaniline with substrates like 2,4-dinitrofluorobenzene. acs.orgresearchgate.net

Oxidation and Reduction Pathways

Oxidation: N-alkylanilines are susceptible to oxidation, with pathways dependent on the oxidant and reaction conditions. rsc.org Anodic oxidation studies of N-alkylanilines show that they can undergo coupling reactions to form substituted benzidines and diphenylamines. acs.orgacs.org The bulk of the alkyl group is a primary factor in determining the product distribution. Chemical oxidation, for instance with dichromate, can lead to the formation of polymeric materials, a process that has been studied kinetically using Raman spectroscopy. nih.gov Oxidation can also target the N-methyl group, potentially leading to N-dealkylation or the formation of formamides. researchgate.net The presence of the electron-rich methoxy group can make the aromatic ring itself more prone to oxidation, which may lead to ring-opening or the formation of quinone-like structures under harsh conditions.

Reduction: The aniline functionality is already in a reduced state. Therefore, reduction reactions typically refer to the synthesis of the compound from a more oxidized precursor, such as 3-methoxy-N-methylnitrobenzene. The reduction of substituted nitroarenes to their corresponding anilines is a fundamental transformation in chemical synthesis. nih.govacs.org This can be achieved through various methods, including:

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C).

Metal-acid systems such as tin (Sn) or iron (Fe) in the presence of HCl. organic-chemistry.org

Electrocatalytic routes, which offer a more sustainable method for reducing nitrobenzenes with high selectivity. nih.govnih.gov

Condensation and Coupling Reactions

The nucleophilic nitrogen and activated aromatic ring enable 3-Methoxy-N-methylaniline to participate in various condensation and coupling reactions.

Condensation Reactions: The primary or secondary amine functionality of aniline derivatives can condense with aldehydes and ketones to form imines (Schiff bases) or enamines. These reactions are typically reversible and acid-catalyzed. For instance, the condensation of an aniline with an aldehyde is the first step in the synthesis of quinoline derivatives. rsc.org

Coupling Reactions:

Oxidative Coupling: In the presence of oxidizing agents, aromatic amines can couple to form new C-C or C-N bonds. For example, condensation reactions of various anilines with N,N-dimethylaniline in the presence of potassium dichromate yield highly colored coupling products. researchgate.net

Transition Metal-Catalyzed Cross-Coupling: The C-N bond of the aniline can be formed via cross-coupling reactions. More commonly, the amine itself acts as a nucleophile in palladium, copper, or nickel-catalyzed reactions (e.g., Buchwald-Hartwig amination) to couple with aryl halides. N-methylanilines have also been discovered to act as promoters for radical-type cross-coupling reactions of aryl iodides. nih.gov Nickel-catalyzed photoredox reactions using tert-butylamine as a bifunctional additive have proven effective for C-N bond formation with anilines. nih.gov

| Reaction Class | Reactant Partner | Resulting Functionality/Product | Typical Catalyst/Reagent |

|---|---|---|---|

| Condensation | Aldehydes/Ketones | Imines/Enamines | Acid catalyst |

| Oxidative Coupling | Another aniline molecule | Azo compounds, benzidines | K2Cr2O7, DDQ |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Diarylamine | Palladium catalyst, phosphine ligand, base |

| Radical-Type Coupling | Aryl Iodide | Biaryl or other coupled products | tBuOK nih.gov |

Mechanistic Investigations of Selective N-Alkylation

The synthesis of N-methylanilines from anilines is a crucial industrial process. The mechanism of selective N-alkylation often proceeds via a "hydrogen borrowing" or "hydrogen autotransfer" methodology, which is considered an atom-economical and environmentally friendly approach. rsc.org This process, often catalyzed by transition metals like iridium, ruthenium, or nickel, involves a three-step sequence: researchgate.netacs.org

Dehydrogenation: The catalyst temporarily "borrows" hydrogen from an alcohol (e.g., methanol) to oxidize it to an aldehyde (formaldehyde).

Condensation: The aniline (e.g., 3-methoxyaniline) reacts with the in-situ generated aldehyde to form an imine intermediate, releasing a molecule of water.

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine (3-Methoxy-N-methylaniline).

Kinetic and computational studies on similar systems have shown that the catalyst's resting state is often a metal-hydride species complexed with the amine substrate. The rate-determining step can be the dissociation of the amine ligand followed by the coordination of the imine intermediate to the metal center. acs.org The electron-donating effect of a methyl group on the nitrogen atom can facilitate further alkylation, making the selective synthesis of the mono-alkylated product a challenge that requires careful optimization of reaction conditions. epa.gov

Reactions with Acidic Species and Salt Formation Dynamics

As an amine, 3-Methoxy-N-methylaniline is a weak base. It readily reacts with acids, such as hydrochloric acid (HCl), in a classic acid-base neutralization reaction to form the corresponding salt, 3-Methoxy-N-methylanilinium chloride. libretexts.org

Reaction: CH₃OC₆H₄NH(CH₃) + HCl ⇌ [CH₃OC₆H₄NH₂(CH₃)]⁺Cl⁻

This equilibrium is fundamental to the compound's properties and handling. The formation of the hydrochloride salt significantly increases its water solubility compared to the free base, which is an oily liquid. nih.govnih.gov This principle is widely used in the purification of amines; the compound can be converted to its water-soluble salt by acidification, allowing for the removal of non-basic organic impurities via extraction. Subsequent neutralization with a base, such as sodium bicarbonate, liberates the free amine. researchgate.net The basicity of the aniline is influenced by the substituents on the aromatic ring. The electron-donating methoxy group slightly increases the electron density on the nitrogen, making it marginally more basic than unsubstituted N-methylaniline.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-Methoxy-N-methylaniline HCl. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the molecular skeleton and deduce the electronic environment of each atom. While specific spectral data for the hydrochloride salt is not widely published, analysis of the free base, 3-Methoxy-N-methylaniline, provides a foundational understanding. The protonation of the nitrogen atom to form the HCl salt would be expected to induce downfield shifts for adjacent protons and carbons due to the increased electron-withdrawing nature of the ammonium (B1175870) group.

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 3-Methoxy-N-methylaniline, distinct signals corresponding to the aromatic protons, the N-methyl protons, and the methoxy (B1213986) protons are observed.

Based on reported data for the free base in deuterated chloroform (B151607) (CDCl₃), the following assignments can be made:

A triplet observed around 7.12 ppm corresponds to the proton at the C5 position, coupled to the two adjacent aromatic protons.

Signals for the protons at C2, C4, and C6 appear in the range of 6.26-6.31 ppm . These protons are shifted upfield due to the electron-donating effects of both the methoxy and N-methylamino groups.

The signal for the methoxy (O-CH₃) protons typically appears as a sharp singlet.

The N-methyl (N-CH₃) protons also present as a singlet, found at approximately 2.84 ppm .

A broad singlet corresponding to the N-H proton is also expected.

For the HCl salt, the N-H proton signal would be shifted significantly downfield and might appear as a broader peak. The N-methyl and adjacent aromatic protons would also experience a downfield shift due to the positive charge on the nitrogen atom.

Table 1: Predicted ¹H NMR Data for 3-Methoxy-N-methylaniline

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H5 | ~7.12 | Triplet (t) | ~8.1 |

| H2, H4, H6 | ~6.26 - 6.31 | Multiplet (m) | - |

| N-H | Variable | Broad Singlet (br s) | - |

| O-CH₃ | ~3.80 | Singlet (s) | - |

Note: Data is based on the free base 3-Methoxy-N-methylaniline and serves as a predictive model. Actual values for the HCl salt may vary.

Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in 3-Methoxy-N-methylaniline gives rise to a distinct signal. The chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms.

Analysis of the free base provides the following assignments:

The carbon atom attached to the nitrogen (C1) and the carbon atom attached to the methoxy group (C3) are found furthest downfield in the aromatic region, due to the deshielding effects of the heteroatoms.

The remaining four aromatic carbons (C2, C4, C5, C6) resonate at higher fields.

The methoxy carbon (O-CH₃) signal is typically observed in the 55-60 ppm range.

The N-methyl carbon (N-CH₃) signal appears further upfield, generally around 30.7 ppm .

Upon formation of the HCl salt, the C1 carbon and other carbons of the aromatic ring, particularly those ortho and para to the nitrogen, would be expected to shift downfield.

Table 2: Predicted ¹³C NMR Data for 3-Methoxy-N-methylaniline

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

|---|---|

| C1 | ~150.3 |

| C2 | ~104.0 |

| C3 | ~160.5 |

| C4 | ~105.0 |

| C5 | ~129.8 |

| C6 | ~100.0 |

| O-CH₃ | ~55.1 |

Note: Data is based on the free base 3-Methoxy-N-methylaniline and serves as a predictive model. Actual values for the HCl salt may vary.

To confirm the assignments made from 1D NMR spectra and to establish definitive connectivity, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. For 3-Methoxy-N-methylaniline, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the N-methyl group to the ¹³C signal of the N-methyl carbon. Similarly, it would correlate the methoxy protons with the methoxy carbon and each aromatic proton with its corresponding aromatic carbon, thus confirming the assignments in Tables 1 and 2.

Correlation Spectroscopy (COSY): This technique identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. A COSY spectrum of 3-Methoxy-N-methylaniline would show correlations between adjacent protons on the aromatic ring, helping to distinguish, for example, H5 from H4 and H6.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary (non-protonated) carbons. For instance, the N-methyl protons would show a correlation to the C1 aromatic carbon, and the methoxy protons would show a correlation to the C3 carbon, confirming the substitution pattern.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The spectrum of this compound is characterized by vibrations from the protonated secondary amine, the methoxy group, and the substituted benzene (B151609) ring.

N-H⁺ Stretching: For the HCl salt, a very broad and strong absorption band is expected in the IR spectrum, typically in the 2400-3000 cm⁻¹ region. This band arises from the stretching vibration of the N-H⁺ bond in the secondary ammonium ion.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups (N-CH₃ and O-CH₃) are observed as stronger bands just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several characteristic bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H⁺ group is expected around 1550-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic C-N bond is typically found in the 1250-1350 cm⁻¹ range.

C-O Stretching: The C-O-C asymmetric stretching of the aryl-alkyl ether (methoxy group) results in a strong, characteristic band, usually between 1200 and 1275 cm⁻¹. A symmetric stretch is also expected near 1020-1075 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations of the substituted aromatic ring appear in the 690-900 cm⁻¹ region, and their exact position is indicative of the substitution pattern.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| N-H⁺ | Stretching | 2400 - 3000 (broad) | IR |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretching | 2850 - 2980 | IR, Raman |

| C=C | Aromatic Ring Stretching | 1450 - 1600 | IR, Raman |

| N-H⁺ | Bending | 1550 - 1650 | IR |

| C-N | Stretching | 1250 - 1350 | IR, Raman |

| Aryl-O | Asymmetric Stretching | 1200 - 1275 | IR |

Note: These are generalized frequency ranges for the specified functional groups.

3-Methoxy-N-methylaniline possesses conformational flexibility due to rotation around the C(aryl)-N and C(aryl)-O single bonds. These rotations can give rise to different stable conformers, which may coexist in equilibrium. Vibrational spectroscopy can be a sensitive probe of this conformational isomerism.

Different spatial arrangements of the N-methyl and O-methyl groups relative to the benzene ring can lead to subtle changes in the vibrational frequencies of the molecule. For example, the C-O and C-N stretching frequencies, as well as various ring modes, may shift slightly depending on the specific conformation. By performing temperature-dependent IR or Raman studies, it may be possible to observe changes in the relative intensities of bands corresponding to different conformers, allowing for the determination of their relative thermodynamic stabilities. While challenging to resolve, such studies provide valuable insight into the molecule's potential energy surface and preferred three-dimensional structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 3-Methoxy-N-methylaniline, this technique provides the exact molecular weight and offers clues to its structure through the analysis of fragmentation patterns. The molecular formula for the free base, 3-Methoxy-N-methylaniline, is C₈H₁₁NO, with a calculated molecular weight of approximately 137.18 g/mol . sigmaaldrich.comnih.gov In a typical electron ionization (EI) mass spectrum, the molecule is expected to exhibit a prominent molecular ion peak (M⁺) at m/z = 137.

When analyzed as the hydrochloride salt, techniques like electrospray ionization (ESI) would show a protonated molecular ion [M+H]⁺ at m/z = 138, corresponding to the C₈H₁₂NO⁺ cation. The fragmentation of this compound follows predictable pathways for aromatic amines and ethers. miamioh.edu Key fragmentation events include:

Loss of a hydrogen radical (H•): A peak at m/z = 136 ([M-1]⁺) is common in anilines, resulting from the stabilization of the subsequent ion.

Loss of a methyl radical (•CH₃): Cleavage of the N-methyl bond results in a significant fragment ion at m/z = 122. This is a characteristic loss for N-methylated compounds.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction can lead to the elimination of formaldehyde from the methoxy group, producing a fragment ion at m/z = 107.

Cleavage of the methoxy group: The loss of a methoxy radical (•OCH₃) can also occur, leading to a fragment at m/z = 106.

| m/z Value (Predicted) | Proposed Fragment Ion | Structural Origin |

|---|---|---|

| 138 | [C₈H₁₁NO + H]⁺ | Protonated Molecular Ion (ESI) |

| 137 | [C₈H₁₁NO]⁺• | Molecular Ion (EI) |

| 122 | [M - CH₃]⁺ | Loss of N-methyl group |

| 107 | [M - CH₂O]⁺• | Loss of formaldehyde from methoxy group |

| 106 | [M - OCH₃]⁺ | Loss of methoxy group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The chromophore in 3-Methoxy-N-methylaniline is the substituted benzene ring. The methoxy (-OCH₃) and N-methylamino (-NHCH₃) groups act as auxochromes, modifying the absorption characteristics of the benzene ring.

| Spectroscopic Parameter | Observed/Expected Value | Associated Transition |

|---|---|---|

| λmax | ~285 nm (based on 3-methoxyaniline) nih.gov | π → π* |

| Chromophore | Methoxy-substituted aniline (B41778) ring | Aromatic System |

X-ray Crystallography for Solid-State Structure Determination

However, a search of publicly available crystallographic databases, such as the Cambridge Structural Database (CSD), reveals no published crystal structure for 3-Methoxy-N-methylaniline hydrochloride. Therefore, experimental data regarding its crystal system, space group, and unit cell dimensions are not available in the current scientific literature. The determination of its crystal structure would require the growth of a suitable single crystal and subsequent analysis by X-ray diffraction.

| Crystallographic Parameter | Data |

|---|---|

| Crystal System | Not available in published literature |

| Space Group | Not available in published literature |

| Unit Cell Dimensions | Not available in published literature |

| Status | Structure not yet determined |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method in quantum chemistry for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate and efficient calculation of various molecular properties. For 3-Methoxy-N-methylaniline HCl, DFT calculations can provide a detailed understanding of its geometry, electronic landscape, and spectroscopic features.

Geometric Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as geometric optimization. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of the 3-Methoxy-N-methylaniline cation are systematically adjusted to find the minimum energy conformation. This process yields a precise, theoretical model of the molecular structure.

Upon obtaining the optimized geometry, a thorough analysis of the electronic structure can be performed. This includes the calculation of atomic charges, which reveals the distribution of electron density across the molecule, and the generation of electron density maps, which visualize the electronic distribution in space. These analyses are crucial for understanding the molecule's reactivity and electrostatic interactions.

Table 1: Hypothetical Optimized Geometric Parameters for the 3-Methoxy-N-methylaniline Cation This table presents illustrative data that would be obtained from DFT calculations. Actual values would be derived from specific computational outputs.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths | C-N | 1.38 Å |

| C-O | 1.36 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| N-CH₃ | 1.47 Å | |

| O-CH₃ | 1.43 Å | |

| Bond Angles | C-N-C | 121° |

| C-O-C | 118° | |

| H-N-C | 115° | |

| Dihedral Angles | C-C-N-C | 180° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a pivotal role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For the 3-Methoxy-N-methylaniline cation, the HOMO is typically localized on the aniline (B41778) ring and the nitrogen atom, reflecting the regions of highest electron density. Conversely, the LUMO is usually distributed over the aromatic ring, indicating the areas most susceptible to nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for the 3-Methoxy-N-methylaniline Cation This table contains example data representative of typical DFT outputs.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

Vibrational Frequency Predictions

Theoretical vibrational analysis, performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained. These predicted frequencies can be compared with experimental spectroscopic data to confirm the molecular structure and to aid in the assignment of observed vibrational bands to specific atomic motions, such as stretching, bending, and torsional modes within the molecule.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For the 3-Methoxy-N-methylaniline cation, the MEP map would likely show a positive potential around the ammonium (B1175870) group and a more negative potential near the oxygen atom of the methoxy (B1213986) group.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule behaves and interacts with its environment over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements and interactions of the 3-Methoxy-N-methylaniline cation in a solvent, providing insights into its solvation and intermolecular dynamics.

Intermolecular Interaction Modeling

In an MD simulation, the interactions between the 3-Methoxy-N-methylaniline cation and surrounding solvent molecules (e.g., water) are modeled using a force field. This allows for the study of how the cation forms hydrogen bonds and other non-covalent interactions with the solvent. The simulation can reveal the structure of the solvation shell around the cation and provide information on the strength and lifetime of these interactions. This is crucial for understanding the behavior of the compound in solution. For instance, the chloride counter-ion would also be included in the simulation to observe its interactions with the cation and the solvent.

Adsorption Mechanism Studies

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the adsorption mechanisms of aniline and its derivatives on various surfaces. These studies reveal that the interaction is complex, involving specific orbitals and multiple adsorption configurations.

Research on the adsorption of aniline on metal surfaces like Ruthenium (Ru) and Cobalt (Co) has identified two primary stable adsorption configurations: a "horizontal" and a "vertical" mode. nih.govresearchgate.net The most energetically favorable configuration is typically the horizontal mode, where the aromatic ring's carbon atoms interact directly with the metal surface atoms. nih.gov This interaction is significantly stronger than in the vertical mode, where the molecule binds primarily through the nitrogen atom of the amino group. For instance, DFT calculations show that aniline adsorbs strongly on Ru and Co with adsorption energies of -3.59 eV and -2.17 eV, respectively. nih.govresearchgate.net In contrast, its adsorption on a silicon dioxide (SiO₂) surface is a much weaker physisorption, with an energy of only -0.57 eV, indicating a high degree of selectivity for metal surfaces. nih.gov

The mechanism of adsorption is largely governed by the donation of the nitrogen atom's lone-pair electrons to the unoccupied orbitals of the surface atoms. researchgate.netaljest.net This charge transfer is a key factor in the formation of the bond between the amine and the surface. Theoretical investigations on montmorillonite clay surfaces show that interactions between the amino group and the silicon atoms of the siloxane surface are crucial for sorption. researchgate.netaljest.net Hydrogen bonds forming between the hydrogen atoms of the amino group and the basal oxygen atoms of the silicate further stabilize the adsorbed molecule. researchgate.netaljest.net

Studies on other substrates, such as boron nitride nanotubes (BNNTs), also highlight the role of the amino group. The adsorption energy of aniline on a pristine BNNT was calculated to be approximately -19.03 kcal/mol. ijnc.ir This interaction can be enhanced by doping the nanotube with atoms like Aluminum (Al), which increases the adsorption energy to -27.73 kcal/mol, suggesting that the electronic properties of the surface can be tailored to modify adsorption strength. ijnc.ir

| Molecule | Substrate | Adsorption Energy (eV) | Adsorption Type |

|---|---|---|---|

| Aniline | Ru(0001) | -3.59 | Chemisorption (Horizontal) |

| Aniline | Co(0001) | -2.17 | Chemisorption (Horizontal) |

| Aniline | SiO₂(0001) | -0.57 | Physisorption |

| Aniline | Montmorillonite | -1.59 (-36.66 kJ/mol) | Physisorption |

| Aniline | Pristine BNNT | -0.83 (-19.03 kcal/mol) | Chemisorption |

| Aniline | Al-doped BNNT | -1.20 (-27.73 kcal/mol) | Chemisorption |

Quantum Chemical Descriptors in Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies use molecular descriptors to correlate a compound's structure with its activity or physical properties. Quantum chemical descriptors, derived from calculations of a molecule's electronic structure, are particularly powerful as they provide precise, physically meaningful parameters. nih.govscispace.com For aniline derivatives, these studies have been used to predict various non-biological properties.

A notable example is the prediction of the viscosity of aniline derivatives using a QSPR approach. researchgate.netdoaj.org In this study, DFT calculations were used to determine several quantum chemical descriptors for a set of nine aniline derivatives. A multiple linear regression analysis found a strong correlation between viscosity and four specific descriptors: molecular volume, total energy (T.E), surface area, and the charge on the nitrogen atom. The resulting model showed a high predictive capability, with a coefficient of determination (R²) of 0.924, indicating that these electronic and steric parameters play a crucial role in determining the viscosity of these compounds. researchgate.netdoaj.org

Another application of QSAR for a physical property is in modeling the lipophilicity (logP) of aniline derivatives. Descriptors such as the electrophilicity index (ω), van der Waals volume, and hydrophilicity factor (Hy) were identified as significant predictors of lipophilicity. nih.gov These descriptors quantify different aspects of the molecule's electronic structure and intermolecular interaction potential.

Common quantum chemical descriptors used in these non-biological SAR/QSPR studies include:

Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, HOMO-LUMO gap, dipole moment, partial atomic charges, and electrophilicity index. ucsb.edu These relate to a molecule's reactivity and polarity.

Steric/Geometrical Descriptors: Molecular volume, surface area, and molar refractivity. These describe the size and shape of the molecule. frontiersin.org

Energetic Descriptors: Total energy, heat of formation, and hydration energy. These relate to the stability and interactions of the molecule.

By establishing a mathematical relationship between these descriptors and a specific property, these models can be used to predict the properties of new, unsynthesized compounds, accelerating the design of molecules with desired characteristics.

| Descriptor Type | Specific Descriptor | Physical Meaning | Relevance in Non-Biological SAR/QSPR |

|---|---|---|---|

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability | Predicts chemical reactivity, charge transfer |

| Electronic | Partial Atomic Charge | Electron distribution on an atom | Relates to intermolecular interactions and reaction sites |

| Electronic | Dipole Moment | Overall molecular polarity | Predicts solubility and interaction with polar media |

| Geometrical | Molecular Volume | Space occupied by the molecule | Correlates with bulk properties like viscosity and density |

| Geometrical | Surface Area | Accessible area for interaction | Influences intermolecular forces and adsorption |

| Energetic | Total Energy | Stability of the molecular structure | Correlates with thermodynamic properties |

Non-Linear Optical (NLO) Property Predictions (for related structures)

Theoretical calculations are crucial for predicting and understanding the non-linear optical (NLO) properties of organic molecules. NLO materials are important for applications in optoelectronics and photonics. For aniline derivatives, computational studies have shown that their NLO response is highly dependent on the nature and position of substituents on the aromatic ring.

The key to a significant second-order NLO response (measured by the first hyperpolarizability, β) in these molecules is the presence of strong electron-donating groups (EDGs) and electron-accepting groups (EAGs) connected by a π-conjugated system. This "push-pull" configuration facilitates intramolecular charge transfer (ICT) upon excitation by an electric field, which is the microscopic origin of the NLO effect. nih.gov

For structures related to 3-Methoxy-N-methylaniline, the methoxy (-OCH₃) and N-methylamino (-NHCH₃) groups both act as electron donors. Theoretical studies on substituted anilines have systematically investigated the effect of such groups. One study using second-order Møller-Plesset perturbation theory (MP2) found that the first-order hyperpolarizability increases significantly when the donor strength is increased (e.g., from -NH₂ to -N(CH₃)₂). bath.ac.uk The study also showed that adding a methoxy group as an additional substituent can further enhance the NLO response. bath.ac.uk Specifically, the highest hyperpolarizability was predicted for a compound with an N,N-dimethyl donor group, a strong acceptor group at the 4-position, and a methoxy group at the 2-position. bath.ac.uk

Applications As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Heterocyclic Compounds

The structural framework of 3-Methoxy-N-methylaniline HCl makes it an ideal starting material for the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry and materials science.

Indole (B1671886) Derivatives via Fischer and Bischler Indole Syntheses

While direct literature specifically detailing the use of this compound in the Fischer and Bischler indole syntheses is not abundant, the principles of these reactions strongly support its potential application. The Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. Although this compound is not a hydrazine, its precursor, 3-methoxyaniline, can be readily converted to the corresponding phenylhydrazine, which can then be N-methylated. This derivative would be a suitable substrate for the Fischer synthesis, leading to the formation of methoxy- and N-methyl-substituted indole rings. The methoxy (B1213986) group at the 3-position of the aniline (B41778) would direct the cyclization to yield either a 4-methoxy or 6-methoxy-N-methylindole, depending on the rearrangement pathway.

The Bischler indole synthesis, which utilizes an α-halo-ketone and an aniline, is another viable route. Substituted anilines are commonly employed in this method. The reaction of 3-Methoxy-N-methylaniline with an appropriate α-halo-ketone would be expected to yield a substituted indole. The reaction conditions and the nature of the reactants would influence the final structure of the indole derivative.

Quinazoline (B50416) and Pyrimidine (B1678525) Derivatives

Substituted anilines are fundamental precursors in the synthesis of quinazolines and pyrimidines. For instance, N-protected 3-methoxyaniline has been successfully utilized in the synthesis of 7-methoxyquinazoline (B158907) derivatives. This suggests a strong possibility for the application of this compound in similar synthetic strategies. The reaction of this compound with a suitable ortho-amino benzoyl derivative or a related synthon could lead to the formation of the quinazoline ring system.

Similarly, in pyrimidine synthesis, anilines are often reacted with 1,3-dicarbonyl compounds or their equivalents. The amino group of this compound can act as a nucleophile to participate in condensation reactions that form the pyrimidine ring. The presence of the methoxy and N-methyl groups would result in the formation of specifically substituted pyrimidine derivatives, which are of interest in various fields of chemistry.

Schiff Base Formation and Subsequent Reactions

Anilines readily react with aldehydes and ketones to form Schiff bases, which are versatile intermediates in organic synthesis. 3-Methoxy-N-methylaniline is no exception and can be expected to form Schiff bases with a variety of carbonyl compounds. These Schiff bases can then undergo a range of subsequent reactions, including reduction to form secondary amines, cycloaddition reactions to form heterocyclic rings, and reactions with organometallic reagents.

The formation of a Schiff base from 3-Methoxy-N-methylaniline and a suitable carbonyl compound, followed by an intramolecular cyclization reaction, can be a powerful strategy for the synthesis of more complex heterocyclic systems. The electronic nature of the substituents on both the aniline and the carbonyl compound will influence the reactivity of the resulting Schiff base and the outcome of subsequent transformations.

Role in the Construction of Complex Organic Molecules

The utility of this compound extends beyond the synthesis of simple heterocycles to its role as a building block in the construction of more complex organic molecules. Its functional groups offer multiple points for chemical modification, allowing for its incorporation into larger molecular scaffolds.

Aniline derivatives, in general, are widely used in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form carbon-nitrogen bonds. This compound can serve as the amine component in these reactions, enabling the introduction of the 3-methoxy-N-methylphenylamino moiety into a variety of organic substrates. This is a powerful tool for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science.

Intermediate in the Preparation of Advanced Fine Chemicals

This compound serves as a key intermediate in the preparation of a range of advanced fine chemicals, including dyes, agrochemicals, and specialty polymers.

In the dye industry, aniline derivatives are essential precursors for azo dyes. Diazotization of the amino group of 3-Methoxy-N-methylaniline followed by coupling with a suitable aromatic compound would lead to the formation of a highly conjugated azo dye. The methoxy and N-methyl groups would influence the color and properties of the resulting dye.

Furthermore, the structural motifs present in this compound are found in various biologically active molecules. As such, it is a valuable starting material for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The ability to further functionalize the aromatic ring and the nitrogen atom allows for the generation of a diverse library of compounds for screening and development.

Below is a table summarizing the key applications of this compound as a synthetic intermediate.

| Application Area | Specific Use | Resulting Compound Class |

| Heterocyclic Synthesis | Precursor in Fischer/Bischler Indole Synthesis | Indole Derivatives |

| Reactant in Quinazoline Synthesis | Quinazoline Derivatives | |

| Reactant in Pyrimidine Synthesis | Pyrimidine Derivatives | |

| Formation of Schiff Bases | Schiff Base Intermediates | |

| Complex Molecule Construction | Amine source in Buchwald-Hartwig amination | Complex Aminated Molecules |

| Advanced Fine Chemicals | Precursor for Azo Dyes | Azo Dyes |

| Building block for Pharmaceuticals | Active Pharmaceutical Ingredients | |

| Building block for Agrochemicals | Agrochemicals |

Role in Advanced Materials and Chemical Process Research

Investigation as a Component in Corrosion Inhibition Systems (via related structures)

While direct studies on 3-Methoxy-N-methylaniline HCl as a corrosion inhibitor are not extensively documented, research on structurally similar compounds, such as methoxyaniline and N-methylaniline derivatives, provides significant insights into its potential efficacy. These compounds are investigated for their ability to protect metals from corrosion in aggressive environments, particularly acidic media. The protective action is largely attributed to their ability to adsorb onto the metal surface and impede the electrochemical processes of corrosion.

The initial step in corrosion inhibition by organic molecules is their adsorption onto the metal surface. This process is influenced by the electronic structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium.

Aniline (B41778) and its derivatives tend to adsorb with the phenyl ring oriented parallel or nearly parallel to the metal surface, which facilitates the formation of π-bonds with the metal. nih.gov At higher coverages, the ring may experience tilting. nih.gov The adsorption process can be a complex interplay of interactions, including those between the adsorbate and the surface, as well as intermolecular interactions among adjacent adsorbate molecules, resulting in either net attractive or repulsive forces. nih.gov

For N-methylaniline on a Platinum (Pt(111)) surface, temperature-programmed desorption (TPD) spectra reveal insights into its adsorption characteristics. nih.gov Similarly, theoretical studies using Density Functional Theory (DFT) confirm that aniline strongly adsorbs on metal surfaces like Ruthenium (Ru) and Cobalt (Co). tue.nl Two primary stable adsorption configurations are often observed:

A "horizontal" configuration where the aromatic ring interacts with the metal surface atoms.

A "vertical" configuration where the molecule binds primarily through the nitrogen atom of the amine group. tue.nl

The presence of substituents like the methoxy (B1213986) (-OCH3) and N-methyl (-NHCH3) groups in 3-Methoxy-N-methylaniline is expected to significantly influence its adsorption. The methoxy group, being an electron-donating group, can increase the electron density on the aromatic ring, enhancing its interaction with the vacant d-orbitals of the metal. The nitrogen atom, with its lone pair of electrons, can also coordinate with the metal surface, contributing to the stability of the adsorbed layer.

Studies on bifunctional polymeric resins have shown that the adsorption of aniline and 4-methylaniline is an endothermic process, and an increase in temperature favors adsorption. The process is believed to be a combination of physical adsorption and chemical transition. nih.gov

The mechanism of corrosion inhibition by aniline derivatives generally involves one or more of the following processes :

Surface Adsorption: The inhibitor molecules adsorb on the metal surface, forming a protective film. This film acts as a physical barrier, isolating the metal from the corrosive environment. The efficiency of this barrier depends on the degree of surface coverage.

Blocking of Active Sites: The adsorbed inhibitor molecules can block the anodic (metal dissolution) and/or cathodic (hydrogen evolution) reaction sites, thereby slowing down the corrosion rate.

Electrode Reaction Participation: Inhibitors can sometimes participate in the electrode reactions. For instance, they can affect the mechanism of hydrogen evolution on the metal surface by increasing the Tafel slopes of cathodic polarization curves, a phenomenon observed with inhibitors like aniline and pyridinium derivatives.

Electrochemical studies on N-Benzylidene-4-Methoxyaniline, a Schiff base derived from a methoxyaniline, confirm its role as a mixed-type inhibitor, influencing both anodic and cathodic processes. researchgate.net The formation of a passive film is a key protective mechanism offered by coatings of related polymers like polyaniline and poly(o-methoxyaniline) on stainless steel. researchgate.net This polymer coating can shift the metal's potential to a passive state, significantly reducing corrosion rates. researchgate.net

Quantum chemical calculations using DFT are a powerful tool for elucidating inhibition mechanisms. scispace.comsemanticscholar.org Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE) are calculated to correlate the molecular structure of the inhibitor with its efficiency. A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower ELUMO value suggests a higher capacity to accept electrons from the metal, both of which can enhance inhibition. The presence of heteroatoms (N, O) and π-electrons in the aromatic ring of compounds like 3-Methoxy-N-methylaniline are key features that facilitate strong adsorption and effective corrosion inhibition.

Application in Polymeric Materials Research (e.g., poly(N-methylaniline))

Substituted anilines are crucial monomers for synthesizing conducting polymers with tailored properties. Poly(N-methylaniline) (PNMA), a derivative of the well-known conducting polymer polyaniline (PAn), is of particular interest due to its enhanced stability and solubility characteristics. utoronto.ca The principles and methods used in the study of PNMA are directly applicable to polymers that could be synthesized from 3-Methoxy-N-methylaniline.

The synthesis of substituted polyanilines can be achieved through chemical or electrochemical polymerization methods. doi.org Chemical synthesis often yields polymers with higher molecular weights. doi.org

For chemical polymerization, monomers like N-methylaniline are dissolved in an acidic medium, typically hydrochloric acid (HCl), and an oxidant is added dropwise at a controlled temperature. doi.org Common oxidants include ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), potassium dichromate (K₂Cr₂O₇), and ferric chloride (FeCl₃). doi.org The resulting polymer precipitates from the solution and is then collected, washed, and dried. The conductivity of the final polymer can be influenced by the choice of oxidant. doi.org For instance, Manohar et al. reported the synthesis of poly(N-methylaniline) as a black-green polymer with a conductivity of 10⁻⁴ S cm⁻¹. doi.org

Electrochemical polymerization is another common method, where a polymer film is deposited on an electrode surface by cycling the potential in a solution containing the monomer and an electrolyte. utoronto.ca For example, poly(N-methylaniline) films can be prepared on a gold-coated glass electrode by cyclic voltammetry in a solution of N-methylaniline and HCl. utoronto.ca

The introduction of substituents on the aniline ring, such as the methoxy group in 3-Methoxy-N-methylaniline, can significantly affect the polymerization process and the properties of the resulting polymer. Electron-donating groups can increase the basicity of the imine units, which helps to stabilize the charge carriers in the polymer backbone. doi.org However, steric hindrance from substituents can sometimes impede polymerization.

| Parameter | Chemical Synthesis | Electrochemical Synthesis |

| Typical Monomer | N-methylaniline doi.org | N-methylaniline utoronto.ca |

| Medium | 1.5 M HCl doi.org | 1 M HCl utoronto.ca |

| Oxidant/Method | (NH₄)₂S₂O₈, K₂Cr₂O₇, FeCl₃ doi.org | Cyclic Voltammetry utoronto.ca |

| Product Form | Precipitated Powder doi.org | Thin Film on Electrode utoronto.ca |

| Reported Conductivity | 10⁻⁴ S cm⁻¹ doi.org | Not specified |

| Advantages | Higher molecular weight doi.org | Good film formation and control utoronto.ca |

Spectroscopic techniques are essential for confirming the structure of the synthesized polymers.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the characteristic functional groups and bonding structures within the polymer. For polyaniline and its derivatives, key vibrational bands include semanticscholar.org:

N-H Stretching: A band in the region of 3400-3430 cm⁻¹ is assigned to the N-H stretching vibration of the amine/imine groups. semanticscholar.org

Quinoid and Benzenoid Ring Stretching: Strong absorptions around 1580-1595 cm⁻¹ and 1488-1495 cm⁻¹ are characteristic of the C=C stretching vibrations of the quinoid and benzenoid rings, respectively. The relative intensity of these peaks provides information about the oxidation state of the polymer. semanticscholar.org

C-N Stretching: Bands related to C-N stretching vibrations also appear in the spectra, helping to confirm the polymer backbone structure.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the polymer, which are related to its oxidation and doping state. In the spectra of polyaniline derivatives, two main absorption bands are typically observed researchgate.net:

A band around 320-340 nm is attributed to the π-π* electronic transition within the benzenoid segments of the polymer chain. researchgate.net

A second band in the range of 600-640 nm is assigned to the excitation of electrons from the benzenoid rings to the quinoid rings, often referred to as an exciton-like transition. researchgate.net The position and intensity of this band are highly sensitive to the polymer's oxidation state and the degree of protonation.

The energy band gap (Eg) of the polymer can be estimated from the UV-Vis absorption spectrum. For poly(N-methylaniline), the Eg value has been estimated to be 3.2 eV. utoronto.ca

Catalytic Applications and Reaction Optimization

N-substituted anilines, including N-methylaniline and its derivatives, are pivotal compounds in organic synthesis, often produced through catalytic N-alkylation reactions. echemi.comechemi.com The optimization of these reactions is a significant area of research, aiming for higher efficiency, selectivity, and sustainability.

The synthesis of N-methylaniline from aniline and methanol (B129727) is a large-scale industrial process. tsijournals.com The reaction is typically performed at high temperatures (200 to 250 °C) and pressures (50 to 150 atmospheres) in the presence of a catalyst. google.com Catalysts based on copper and chromium have been shown to be effective. google.com

More recent research focuses on developing milder and more selective catalytic systems. Cyclometalated ruthenium complexes, for example, have been shown to catalyze the methylation of anilines with methanol under significantly milder conditions (e.g., 60 °C) in the presence of a base like sodium hydroxide. rsc.org The mechanism often involves a "borrowing hydrogen" or "hydrogen autotransfer" process, where the catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde intermediate, which then reacts with the amine to form an imine. The imine is subsequently reduced by the catalyst using the stored hydrogen, regenerating the catalyst and producing the N-alkylated amine with water as the only byproduct. rsc.org

The optimization of these catalytic reactions involves a systematic study of various parameters:

Catalyst: The choice of metal (e.g., Ru, Pd, Fe, Mn) and ligand structure is crucial for activity and selectivity. rsc.orgnih.gov

Solvent: Methanol often serves as both the methylating agent and the solvent. rsc.org

Base: The presence of a base is often required to facilitate the reaction. rsc.org

Temperature and Time: Optimizing these parameters is key to achieving high conversion and yield. nih.gov

For instance, in the N-methylation of N-methylaniline to N,N-dimethylaniline using anisole as the methyl source and a LiI/HMimBF₄ catalytic system, the yield was found to increase with temperature up to 120 °C and then decrease, indicating an exothermic reaction. nih.gov The reaction time was optimized to 12 hours, after which the yield plateaued. nih.gov

The presence of a methoxy group, as in 3-Methoxy-N-methylaniline, can influence the reactivity of the aniline nitrogen in these catalytic processes. The electron-donating nature of the methoxy group can increase the nucleophilicity of the amine, potentially affecting reaction rates and catalyst interactions.

| Parameter | Optimized Condition | Reference |

| Reaction | N-methylation of Aniline | rsc.org |

| Catalyst | Cyclometalated Ruthenium Complex | rsc.org |

| Methylating Agent | Methanol | rsc.org |

| Base | Sodium Hydroxide | rsc.org |

| Temperature | 60 °C | rsc.org |

| Time | 22 hours | rsc.org |

| Reaction | N-methylation of N-methylaniline | nih.gov |

| Catalyst System | LiI/HMimBF₄ | nih.gov |

| Methylating Agent | Anisole | nih.gov |

| Base | Not specified | nih.gov |

| Temperature | 120 °C | nih.gov |

| Time | 12 hours | nih.gov |

Use as a Reagent in Selective Methylation Reactions

While direct and extensive research on this compound as a primary methylating agent is not widely documented, its structural components—a nucleophilic secondary amine and an electron-donating methoxy group—make it a relevant subject in the broader context of methylation reactions. The synthesis of its free base, 3-Methoxy-N-methylaniline, has been reported through the Ru(II)-catalyzed N-methylation of 3-methoxyaniline using methanol as the methyl source. This reaction, catalyzed by (DPEPhos)RuCl2PPh3, yields the product in high purity, demonstrating the feasibility of selective methylation at the nitrogen atom. nih.gov

The presence of the methoxy group on the aniline ring influences the electron density of the aromatic system and the nucleophilicity of the amino group. In the context of broader research on aniline methylation, the electronic effects of such substituents are crucial in determining reaction outcomes. For instance, in the selective mono-N-methylation of various aniline substrates, the position and electronic nature of ring substituents significantly impact the reactivity and yield.

The following table, adapted from studies on related aniline methylation reactions, illustrates the typical conditions and outcomes for such transformations. While not specific to this compound as the reagent, it provides a framework for understanding the parameters of selective methylation in this class of compounds.

Table 1: Representative Conditions for Selective N-Methylation of Anilines

| Catalyst | Methyl Source | Base | Temperature (°C) | Solvent | Typical Yield (%) |

|---|---|---|---|---|---|

| Ru(II) Complex | Methanol | Cs2CO3 | 140 | Methanol | >95 |

| Ni/ZnAlOx | Methanol | NaOH | 160 | Methanol | ~80-90 |

| LiI/Ionic Liquid | Anisole | - | 120 | HMimBF4 | ~70 |

Investigation of Catalytic Pathways Involving Methoxy Groups

The methoxy group in this compound is a key feature in the investigation of catalytic pathways. Research into the catalytic pyrolysis of lignin (B12514952) model compounds, which contain methoxy-substituted aromatic rings, reveals that the methoxy group can be a reactive site. For example, in the catalytic pyrolysis of guaiacol-based lignin monomers over HZSM-5, demethylation is a primary reaction pathway. nih.gov This indicates that the C-O bond in the methoxy group can be cleaved under certain catalytic conditions.

Furthermore, studies on the selective utilization of methoxy groups in lignin for N-methylation reactions of anilines have shown that the methyl group can be transferred to an amine. In these systems, a catalyst, such as lithium iodide in an ionic liquid, facilitates the cleavage of the aryl-OCH3 bond, forming a methylating intermediate that then reacts with an aniline. nih.gov While this research focuses on lignin as the methyl source, the principles are applicable to understanding the potential catalytic pathways involving the methoxy group of 3-Methoxy-N-methylaniline.

The electronic influence of the methoxy group on the aniline ring also plays a role in directing catalytic reactions. As an electron-donating group, the methoxy substituent at the meta-position influences the electron density of the aromatic ring, which in turn can affect the regioselectivity of catalytic C-H functionalization or other coupling reactions where the aniline derivative acts as a substrate.

The following table summarizes the key aspects of catalytic pathways where methoxy groups on aromatic rings are influential.

Table 2: Influence of Methoxy Groups in Catalytic Pathways

| Catalytic Process | Role of Methoxy Group | Key Intermediates/Products | Catalyst System |

|---|---|---|---|

| Lignin Pyrolysis | Demethylation site | Catechol derivatives, Phenols | HZSM-5 |

| N-Methylation | Methyl source after C-O cleavage | Methyl iodide intermediate, N-methylated anilines | LiI/Ionic Liquid |

| C-H Functionalization | Electronic directing group | Regioselective functionalized anilines | Various transition metals |

Future Research Directions and Emerging Methodologies

Development of Sustainable Synthetic Pathways

The chemical industry is increasingly moving towards "green" methodologies to minimize environmental impact. Future research on 3-Methoxy-N-methylaniline HCl will likely focus on developing more sustainable synthetic routes that reduce waste, avoid hazardous reagents, and utilize renewable resources.

Key areas of development include:

Catalytic Hydrogenation: Traditional methods for the synthesis of anilines often involve the reduction of nitroaromatics using metal catalysts. researchgate.net Future work will likely refine these processes by developing more efficient and recyclable catalysts, potentially based on earth-abundant metals, to replace precious metal catalysts. researchgate.net